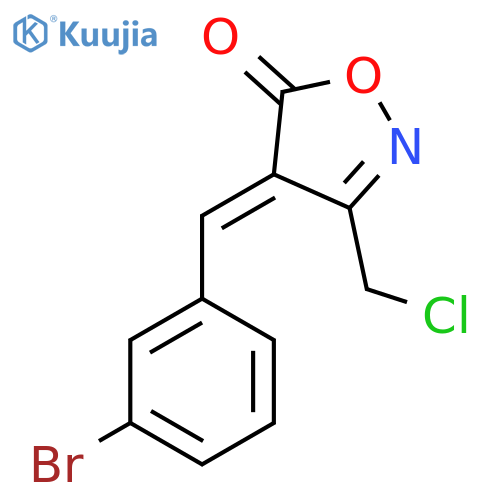

Cas no 1142199-51-6 ((4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one)

1142199-51-6 structure

商品名:(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

CAS番号:1142199-51-6

MF:C11H7BrClNO2

メガワット:300.535781145096

MDL:MFCD12027812

CID:4680981

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 化学的及び物理的性質

名前と識別子

-

- (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

- (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one

- 4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

- STK505220

- BBL018038

- (4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

- (4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

-

- MDL: MFCD12027812

- インチ: 1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+

- InChIKey: OBFMKLDHECOPIV-WEVVVXLNSA-N

- ほほえんだ: BrC1=CC=CC(=C1)/C=C1/C(=O)ON=C/1CCl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 354

- トポロジー分子極性表面積: 38.7

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | LS-02906-1G |

(4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one |

1142199-51-6 | >95% | 1g |

£276.00 | 2025-02-08 | |

| abcr | AB380855-500 mg |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one |

1142199-51-6 | 500MG |

€195.40 | 2023-02-03 | ||

| abcr | AB380855-1 g |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one |

1142199-51-6 | 1g |

€239.00 | 2023-04-25 | ||

| Chemenu | CM739025-5g |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4h)-one |

1142199-51-6 | 95%+ | 5g |

$638 | 2023-11-24 | |

| Chemenu | CM739025-1g |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4h)-one |

1142199-51-6 | 95%+ | 1g |

$214 | 2023-11-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433783-1g |

(E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |

1142199-51-6 | 98% | 1g |

¥1428.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433783-5g |

(E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |

1142199-51-6 | 98% | 5g |

¥5325.00 | 2024-08-09 | |

| TRC | E022440-250mg |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |

1142199-51-6 | 250mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB380855-500mg |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one; . |

1142199-51-6 | 500mg |

€205.00 | 2025-02-15 | ||

| abcr | AB380855-1g |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one; . |

1142199-51-6 | 1g |

€237.00 | 2025-02-15 |

(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

1142199-51-6 ((4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1142199-51-6)(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0